molecular formula C8H16O3 B1614911 4,4-Diethoxybutan-2-one CAS No. 20082-91-1

4,4-Diethoxybutan-2-one

Cat. No.: B1614911
CAS No.: 20082-91-1
M. Wt: 160.21 g/mol
InChI Key: PSCPNUUGSYNSEH-UHFFFAOYSA-N
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Description

4,4-Diethoxybutan-2-one is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. It is also known as Acetylacetaldehyde dimethylacetal .


Synthesis Analysis

The synthesis of this compound involves reactions of N-(4,4-diethoxybutyl)amidophosphates with C-nucleophiles in chloroform in the presence of trifluoroacetic acid . This reaction proceeds under mild conditions and gives good yields in the absence of metal-based catalysts .


Molecular Structure Analysis

The molecular structure of this compound consists of a butanone group (a four-carbon chain with a ketone functional group) with two ethoxy groups attached to the fourth carbon .


Chemical Reactions Analysis

The reactions of N-(4,4-diethoxybutyl)amidophosphates with C-nucleophiles in chloroform in the presence of trifluoroacetic acid provided new 2-hetarylpyrrolidines . The reaction proceeded under mild conditions and gave good yields in the absence of metal-based catalysts .

Scientific Research Applications

Pyrolysis Chemistry

  • Pyrolysis of 1,1-Diethoxybutane : Research by Zeng et al. (2019) focused on the pyrolysis chemistry of 1,1-diethoxybutane, a promising biofuel. They used a flow reactor and synchrotron vacuum ultraviolet photoionization mass spectrometry to study its pyrolysis, identifying several oxygenated and hydrocarbon products. A detailed kinetic model was developed to analyze the reaction pathways, highlighting the importance of H-abstraction and intra-molecular elimination reactions in fuel consumption (Zeng et al., 2019).

Synthesis of Compounds and Anticancer Activity

  • Synthesis of 2-Phosphorylpyrrolidines : Smolobochkin et al. (2020) described a novel one-pot method for synthesizing N-substituted 2-phosphorylpyrrolidines from 4,4-diethoxybutan-1-amine derivatives. This method facilitates simple, mild condition synthesis with significant implications for anticancer applications, showing comparable activity to Tamoxifen in inhibiting M-Hela tumor cells growth (Smolobochkin et al., 2020).

Thermodynamic and Kinetic Studies

  • Synthesis of Acetals (1,1-Diethoxybutane) : Rahaman et al. (2015) conducted a study on the synthesis of 1,1-diethoxybutane using Amberlyst 47 as a catalyst. They focused on thermodynamic, kinetic, and adsorption parameters, providing insights into the liquid-phase reaction between ethanol and butyraldehyde (Rahaman et al., 2015).

Acetals in Distilled Spirits

  • Identification in Distilled Spirits : Williams and Strauss (1975) identified 3,3-diethoxybutan-2-one in spirits distilled from grape wines. They noted its abundance in heads fractions from continuous stills and its influence on the character of spirits when diluted at different pH levels (Williams & Strauss, 1975).

Membrane Technology in Synthesis

  • Membrane Technology for Synthesis : Graça and Rodrigues (2017) evaluated a commercial silica water selective membrane for its application in the synthesis of 1,1-diethoxybutane. Their work aimed at process intensification, exploring the effect of composition and temperature on species permeances (Graça & Rodrigues, 2017).

Synthesis of Alkaloid Precursors

  • Synthesis of Pyrrolidine Alkaloid Precursors : Turmanov et al. (2022) reported on the synthesis of 2-(acylmethylene)pyrrolidine derivatives using 2-ethoxypyrrolidines or N-substituted 4,4-diethoxybutan-1-amines. Their approach enables large-scale synthesis and operational simplicity, offering a pathway to novel alkaloid precursors (Turmanov et al., 2022).

Properties

IUPAC Name

1,1-diethoxybutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-7(9)8(10-5-2)11-6-3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCPNUUGSYNSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864946
Record name 1,1-Diethoxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20082-91-1
Record name 4,4-Diethoxybutan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020082911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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